Propafenone (CAS 8002-74-2 / 54063-53-5) is a specialized Class 1C antiarrhythmic agent and a potent inhibitor of fast inward voltage-gated sodium channels (Nav1.5). In pharmaceutical manufacturing and analytical procurement, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard for electrophysiological profiling, pharmacokinetic modeling, and formulation development. Unlike purely selective sodium channel blockers, propafenone possesses a differentiated multi-target pharmacological profile, including clinically relevant beta-adrenergic receptor antagonism (Class II activity) and specific potassium channel inhibition. For industrial and laboratory buyers, selecting the correct salt form—typically propafenone hydrochloride (CAS 34183-22-7)—is critical for ensuring adequate aqueous solubility in in vitro assays, liver microsome metabolic stability panels (specifically for CYP2D6 profiling), and the development of extemporaneously compounded liquid formulations [REFS-1, REFS-2].
Substituting propafenone with other Class 1C agents, such as flecainide, fundamentally alters the experimental or therapeutic profile and compromises assay validity. Flecainide lacks propafenone's secondary beta-adrenergic blocking activity and fails to inhibit the sustained delayed rectifier potassium current (Isus), making it an inadequate substitute in complex atrial electrophysiology models [1]. Furthermore, substituting the hydrochloride salt with propafenone free base introduces severe processability issues; the free base is virtually insoluble in water, leading to precipitation in aqueous buffers and rendering it unusable for liquid oral suspensions or physiological perfusion assays [2]. Finally, for pharmacokinetic and hepatotoxicity modeling, propafenone is uniquely required because its clearance is heavily dependent on CYP2D6-mediated stereoselective metabolism to 5-hydroxypropafenone; utilizing a non-CYP2D6-dependent analog like amiodarone will completely invalidate polymorphic metabolic profiling.
For formulation scientists and assay developers, the salt form of propafenone dictates processability. Propafenone hydrochloride demonstrates an aqueous solubility of 1 to 10 mg/mL in cold water, conforming to European Pharmacopoeia standards for slightly soluble compounds [1]. In contrast, the free base form is practically insoluble (<0.1 mg/mL), requiring excessive organic solvents (like DMSO or ethanol) that can cause cytotoxicity in cell-based assays or precipitate out of oral suspension matrices.
| Evidence Dimension | Aqueous solubility at room temperature |
| Target Compound Data | 1–10 mg/mL (Propafenone Hydrochloride) |
| Comparator Or Baseline | <0.1 mg/mL (Propafenone Free Base) |
| Quantified Difference | >10-to-100-fold increase in aqueous solubility |
| Conditions | Cold water / standard aqueous buffer systems |
Procuring the hydrochloride salt is mandatory for developing stable extemporaneous oral suspensions and conducting solvent-free in vitro physiological assays.
While both propafenone and flecainide are Class 1C sodium channel blockers, propafenone provides a distinct, broader potassium channel blockade. In human atrial myocytes, propafenone inhibits both the transient outward K+ current (Ito) with an IC50 of 4.9 µM and the sustained delayed rectifier K+ current (Isus) with an IC50 of 8.6 µM [1]. Flecainide selectively inhibits Ito but has negligible effects on Isus at clinically relevant concentrations, making propafenone a more comprehensive reference material for modeling dual open-state potassium channel block.
| Evidence Dimension | Inhibition of sustained delayed rectifier K+ current (Isus) |
| Target Compound Data | IC50 = 8.6 µM (Propafenone) |
| Comparator Or Baseline | Negligible/selective inhibition (Flecainide) |
| Quantified Difference | Propafenone provides dual open-state block of Ito and Isus, unlike flecainide |
| Conditions | Human atrial myocytes using whole-cell voltage-clamp |
For researchers modeling atrial-selective action potential prolongation, propafenone provides a necessary multi-channel blockade profile that flecainide cannot replicate.
Propafenone is structurally differentiated among Class 1C antiarrhythmics due to its high affinity for beta-adrenergic receptors. In radioligand binding assays, propafenone (specifically the S-enantiomer within the racemate) demonstrates a beta-receptor binding affinity with an IC50 of 32 nM . Standard Class 1C comparators like flecainide lack this Class II activity (IC50 > 10,000 nM). This dual mechanism is a critical variable in cardiovascular pharmacology that cannot be simulated by substituting other sodium channel blockers.
| Evidence Dimension | Beta-adrenergic receptor binding affinity (IC50) |
| Target Compound Data | IC50 = 32 nM (Propafenone) |
| Comparator Or Baseline | IC50 > 10,000 nM (Flecainide / standard Class 1C agents) |
| Quantified Difference | >300-fold higher beta-blocking potency |
| Conditions | In vitro radioligand receptor binding assays |
Procuring propafenone allows researchers to study synergistic Class 1C (sodium channel) and Class II (beta-blocking) effects within a single molecular scaffold.
In the study of catecholaminergic polymorphic ventricular tachycardia (CPVT), the R-enantiomer of propafenone demonstrates high efficacy in suppressing sarcoplasmic reticulum calcium waves compared to flecainide. In permeabilized myocytes lacking calsequestrin, R-propafenone inhibits RyR2 channels with an IC50 of 12 µM, outperforming both flecainide (IC50 = 16 µM) and S-propafenone (IC50 = 25 µM) [1]. This makes R-propafenone or racemic propafenone a highly potent benchmark for RyR2-targeted drug discovery.
| Evidence Dimension | RyR2 channel inhibition (IC50) |
| Target Compound Data | IC50 = 12 µM (R-Propafenone) |
| Comparator Or Baseline | IC50 = 16 µM (Flecainide) |
| Quantified Difference | 25% lower IC50 (higher potency) for R-Propafenone in suppressing Ca2+ waves |
| Conditions | Permeabilized myocytes lacking calsequestrin (CSQ2-/-) |
Propafenone is a higher-potency reference standard for investigating RyR2-mediated sarcoplasmic reticulum calcium release and testing novel CPVT therapeutics.
Due to its established IC50 values for both Ito (4.9 µM) and Isus (8.6 µM) potassium currents, alongside its primary Nav1.5 sodium channel blockade, propafenone serves as a highly specific reference standard for calibrating whole-cell voltage-clamp assays in human atrial myocyte models [1].
Because propafenone is heavily metabolized by CYP2D6 into 5-hydroxypropafenone and p-quinone intermediates, it is a mandatory substrate for in vitro liver microsome assays designed to evaluate polymorphic drug metabolism, CYP2D6 inhibition, and drug-induced hepatotoxicity [2].
Propafenone hydrochloride is the required API form for developing extemporaneously compounded oral suspensions. Its 1-10 mg/mL aqueous solubility ensures uniform dosing and physical stability, which cannot be achieved using the practically insoluble free base form [3].
In advanced cardiac research, propafenone (specifically its R-enantiomer) serves as a high-potency benchmark (IC50 = 12 µM) for evaluating RyR2 open-state blockers in calsequestrin-deficient models, demonstrating a lower IC50 than standard flecainide controls [4].
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